molecular formula C10H14N2O2S B11809780 Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B11809780
M. Wt: 226.30 g/mol
InChI Key: GPCQBJLAAQZTKC-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its stability and interaction with biological targets compared to other thiadiazole derivatives .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-11-8(15-9)7-5-3-4-6-7/h7H,2-6H2,1H3

InChI Key

GPCQBJLAAQZTKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2CCCC2

Origin of Product

United States

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